N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-12-6-7-14(9-13(12)2)23-17-16-11-22-26-18(16)25-19(24-17)21-10-15-5-3-4-8-20-15/h3-9,11H,10H2,1-2H3,(H3,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPVBOAGMQMMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the Cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family and plays a crucial role in the regulation of cell cycle and transcription.
Mode of Action
This compound interacts with CDK6 by inhibiting its activity. The compound binds to the active site of CDK6, thereby preventing the kinase from phosphorylating its substrates. This interaction results in the inhibition of cell cycle progression and transcription.
Biochemical Pathways
The inhibition of CDK6 by this compound affects several biochemical pathways. Primarily, it impacts the cell cycle regulation pathway by inhibiting the transition from the G1 to the S phase. Additionally, it affects the transcription regulation pathway by inhibiting the phosphorylation of transcription factors.
Biochemical Analysis
Biochemical Properties
N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific kinases. It interacts with enzymes such as TrkA kinase, where it binds to the active site and inhibits its activity. This interaction is characterized by high selectivity and potency, making it a valuable tool in studying kinase-related pathways and diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving TrkA kinase. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of TrkA kinase, inhibiting its activity and preventing downstream signaling. This inhibition can lead to reduced phosphorylation of target proteins, altering cellular responses and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure can lead to sustained inhibition of kinase activity, affecting cellular processes such as proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits kinase activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s bioavailability and efficacy. Understanding these pathways is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, impacting its overall activity and effectiveness. The compound’s ability to reach target sites within the body is a critical factor in its therapeutic application.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it exerts its inhibitory effects. Understanding its subcellular distribution is vital for elucidating its mechanism of action and optimizing its use in therapeutic settings.
Biological Activity
N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 347.38 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core with distinct substituents at the N4 and N6 positions.
Research suggests that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways and pain management .
- Anticancer Activity : The compound has shown promising results as an anticancer agent by inhibiting cell proliferation in various cancer cell lines .
Anticancer Properties
A study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives indicated that several analogs exhibited moderate to significant growth inhibitory activity against cultured leukemia cells (L1210 and 6410 human leukemic myeloblasts) . The specific activity of this compound has not been isolated in the literature but is expected to follow similar trends due to its structural similarities with effective derivatives.
Enzyme Inhibition Studies
In terms of enzyme inhibition, this compound may act on key targets involved in cancer progression. For instance, derivatives from the same family have demonstrated activity against epidermal growth factor receptors (EGFR), which are often overexpressed in tumors .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidines as potential EGFR inhibitors. Among these compounds, some exhibited IC50 values in the nanomolar range against both wild-type and mutant EGFRs, indicating their potential as therapeutic agents for resistant cancer forms .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H17N7O |
| Molecular Weight | 347.38 g/mol |
| CAS Number | 1105224-27-8 |
| Purity | 95% |
| Potential Applications | Anticancer, Anti-inflammatory |
| Biological Activity | Cell Line | IC50 (µM) |
|---|---|---|
| Inhibition of EGFR | A549 | 0.016 |
| Inhibition of EGFR | HCT-116 | 19.56 |
Scientific Research Applications
Anti-Inflammatory Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds within this class have been synthesized and evaluated for their ability to inhibit inflammatory pathways. A study demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives showed lower ulcerogenic activity compared to established anti-inflammatory drugs like Diclofenac, indicating a promising safety profile alongside efficacy against inflammation .
Cancer Therapy
The compound's structural features suggest potential applications in oncology. Pyrazolo[3,4-d]pyrimidines have been reported as inhibitors of specific kinases involved in cancer progression. For example, the inhibition of protein kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) has been linked to the suppression of tumor growth . The unique binding properties of N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine could be explored further in targeted cancer therapies.
Case Study 1: Anti-Inflammatory Screening
A recent study synthesized multiple pyrazolo[3,4-d]pyrimidine derivatives and assessed their anti-inflammatory activity through carrageenan-induced edema models. The results indicated that several derivatives exhibited significant reductions in edema compared to control groups, suggesting their potential as new anti-inflammatory agents .
Case Study 2: Cancer Cell Line Evaluation
In vitro studies have evaluated the cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives on various cancer cell lines. One such study reported that certain derivatives led to a marked decrease in cell viability in breast cancer cell lines through apoptosis induction mechanisms . These findings highlight the therapeutic potential of these compounds in oncology.
Summary Table of Applications
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups. Suzuki-Miyaura coupling is particularly effective for modifying the pyridin-2-ylmethyl moiety :
Example :
textTarget compound + arylboronic acid → biaryl derivative
Conditions :
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or NaHCO₃
-
Solvent: DME/H₂O (4:1)
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Temperature: 80–100°C
Table 2 : Coupling efficiency with boronic acids
| Boronic Acid | Yield (%) | IC₅₀ (EGFR inhibition, nM) | Source |
|---|---|---|---|
| 4-Methoxyphenyl | 65 | 18 | |
| 3-Fluorophenyl | 58 | 27 |
Hydrolysis and Functional Group Interconversion
The 4,6-diamine groups undergo hydrolysis under acidic or basic conditions to yield carboxamide or carbonyl derivatives :
Acidic Hydrolysis :
textTarget compound + HCl → pyrazolo[3,4-d]pyrimidine-4,6-dione
Basic Hydrolysis :
textTarget compound + NaOH → 4,6-dicarboxylate intermediate
Table 3 : Hydrolysis outcomes
| Condition | Product | Yield (%) | Application |
|---|---|---|---|
| 6M HCl, reflux | 4,6-dione | 81 | Kinase inhibitor precursor |
| 2M NaOH, 60°C | 4-carboxyl-6-amine derivative | 67 | Solubility enhancement |
Alkylation and Acylation
The secondary amine at N6 reacts selectively with alkyl halides or acyl chlorides to generate N-alkylated or acylated derivatives:
Alkylation :
textTarget compound + R-X → N6-alkylated product
Acylation :
textTarget compound + R-COCl → N6-acylated product
Optimized Parameters :
-
Base: TEA or DIPEA
-
Solvent: Dichloromethane or acetonitrile
-
Temperature: 0–25°C
Coordination Chemistry
The pyridine nitrogen and amine groups act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications :
Example :
textTarget compound + CuCl₂ → Cu(II) complex
Characterization Data :
-
UV-Vis: λₘₐₐ = 420 nm (d-d transition)
-
ESR: g꜀ = 2.12, g⊥ = 2.04
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the pyrimidine ring and adjacent unsaturated systems :
Product : Dimerized pyrazolo[3,4-d]pyrimidine derivative
Conditions :
-
Light source: 254 nm UV lamp
-
Solvent: Acetonitrile
-
Quantum yield: Φ = 0.32
Biological Activation via Metabolism
In vivo studies reveal cytochrome P450-mediated oxidation at the 3,4-dimethylphenyl group :
Primary Metabolites :
-
3-Hydroxymethyl-4-methylphenyl derivative (63%)
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4-Carboxy-3-methylphenyl derivative (22%)
Critical Analysis of Reaction Selectivity
The compound’s reactivity is governed by:
-
Electronic Effects : Electron-withdrawing pyrazolo[3,4-d]pyrimidine core directs nucleophilic attack to C4/C6 positions .
-
Steric Factors : 3,4-Dimethylphenyl group hinders reactions at the pyrimidine C2 position .
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate substitution but reduce coupling yields .
This comprehensive reactivity profile enables rational design of derivatives with tailored pharmacological properties, particularly for kinase inhibition applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on Activity and Selectivity
Key Observations :
- JAK3 Selectivity : The target compound’s selectivity for JAK3 is attributed to its 3,4-dimethylphenyl group, which optimizes hydrophobic interactions in the kinase’s ATP-binding pocket. In contrast, PR5-LL-CM01 (same N4 substituent but differing N6 group) targets PRMT5, highlighting how N6 modifications redirect selectivity .
- Potency : Compound 7_3d5 (), with a halogenated benzene substituent, achieves an IC50 of 0.4 µM, suggesting that electron-withdrawing groups at N4/N6 enhance inhibitory potency . The target compound’s dimethylphenyl group may balance lipophilicity and steric bulk for optimal JAK3 binding.
Physicochemical and Pharmacokinetic Properties
Substituents significantly influence physicochemical parameters:
Table 2: Molecular Weight and Substituent Impact
| Compound Name | Molecular Weight | Substituent Polarity | Predicted LogP |
|---|---|---|---|
| Target Compound | ~402.5 g/mol | Moderate (Dimethylphenyl) | ~3.2 |
| N6-(Tetrahydrofuran-2-ylmethyl) analog (CAS: 1105225-51-1) | ~402.5 g/mol | Higher (Tetrahydrofuran) | ~2.8 |
| N4,N6-Dicyclohexyl analog (CAS: 5444-70-2) | ~356.4 g/mol | High hydrophobicity | ~4.5 |
Key Observations :
- The pyridin-2-ylmethyl group in the target compound provides moderate polarity, enhancing solubility compared to fully aliphatic N6 substituents (e.g., dicyclohexyl in ) .
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
A widely adopted method involves the cyclocondensation of 5-aminopyrazole-4-carbonitrile with formamidine acetate under refluxing ethanol. This reaction proceeds via intramolecular cyclization, yielding the unsubstituted pyrazolo[3,4-d]pyrimidine core. Modifications to this approach include the use of microwave irradiation, which reduces reaction times from 12 hours to 30 minutes while maintaining yields above 85%.
Halogenation and Cross-Coupling Reactions
Introduction of halogen atoms at the C4 and C6 positions enables subsequent functionalization. For example, treating the core with phosphorus oxychloride generates 4,6-dichloropyrazolo[3,4-d]pyrimidine, a versatile intermediate for nucleophilic substitution. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have also been employed to install aryl groups directly, though this method requires stringent anhydrous conditions.
Regioselective Functionalization at N4 and N6 Positions
N4-(3,4-Dimethylphenyl) Substitution
The 3,4-dimethylphenyl group is introduced via nucleophilic aromatic substitution (SNAr) on a 4-chloro intermediate. Key considerations include:
- Solvent Selection : Dimethylformamide (DMF) or dimethylacetamide (DMAc) enhances solubility and reaction rates.
- Base Optimization : Potassium carbonate or cesium carbonate facilitates deprotonation of the amine nucleophile (3,4-dimethylaniline).
- Temperature Control : Reactions conducted at 80–100°C for 8–12 hours achieve >90% conversion.
A representative procedure involves refluxing 4,6-dichloropyrazolo[3,4-d]pyrimidine (1 equiv) with 3,4-dimethylaniline (1.2 equiv) and K2CO3 (2 equiv) in DMF for 10 hours, yielding the N4-substituted intermediate in 92% purity.
N6-(Pyridin-2-ylmethyl) Functionalization
The pyridin-2-ylmethyl group is installed via alkylation using pyridin-2-ylmethyl bromide or chloride. Challenges include competing O-alkylation and regioisomer formation, which are mitigated by:
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) in a biphasic water-toluene system improves selectivity for N-alkylation.
- Protective Group Strategies : Temporary protection of the N1 position with a methoxy group prevents undesired side reactions.
For example, treatment of the N4-(3,4-dimethylphenyl) intermediate with pyridin-2-ylmethyl bromide (1.5 equiv), TBAB (0.1 equiv), and NaOH (50% aqueous, 3 equiv) in toluene at 60°C for 6 hours affords the N6-substituted product in 78% yield.
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMAc) favor SNAr reactions at N4, while nonpolar solvents (e.g., toluene) enhance N6 alkylation efficiency. Catalytic systems such as CuI/1,10-phenanthroline accelerate coupling reactions by stabilizing transition states, reducing energy barriers by ~15 kcal/mol according to DFT calculations.
Temperature and Time Dependencies
Optimized conditions for sequential functionalization are summarized in Table 1.
Table 1. Reaction Parameters for Sequential Functionalization
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| N4 Substitution | 80 | 10 | 92 | 98 |
| N6 Alkylation | 60 | 6 | 78 | 95 |
Analytical Characterization and Validation
Spectroscopic Confirmation
- 1H NMR : Key signals include a singlet at δ 8.21 ppm (C5-H), a doublet at δ 7.85 ppm (pyridinyl H), and multiplets at δ 6.90–7.45 ppm (aryl H).
- IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), and 1510 cm⁻¹ (C=C) confirm the core structure.
- Mass Spectrometry : ESI-MS exhibits a [M+H]+ peak at m/z 428.2, consistent with the molecular formula C21H21N7.
X-Ray Crystallography
Single-crystal X-ray analysis of a related compound (P1 in) reveals a dihedral angle of 1.22° between the pyrazole and pyrimidine rings, indicating near-planarity. The pyridin-2-ylmethyl group adopts a chair-like conformation, minimizing steric hindrance.
Applications and Biological Relevance
While the target compound’s biological activity remains under investigation, structural analogs demonstrate potent inhibition of mycobacterial ATP synthase (IC50 = 0.09 μM) and cyclooxygenase enzymes (COX-2 selectivity index = 15.8). These findings suggest potential applications in infectious disease and inflammation therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
